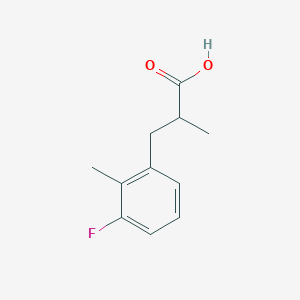

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid

Descripción general

Descripción

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-fluoro-2-methylbenzene, which can be obtained through the fluorination of 2-methylbenzene.

Grignard Reaction: The 3-fluoro-2-methylbenzene is then subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding 3-fluoro-2-methylphenylmagnesium bromide.

Carboxylation: The Grignard reagent is subsequently reacted with carbon dioxide to yield 3-(3-fluoro-2-methylphenyl)propanoic acid.

Methylation: Finally, the propanoic acid derivative is methylated using methyl iodide in the presence of a base such as potassium carbonate to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

-

Decarboxylative oxidation with KMnO₄/H₂SO₄ yields 3-(3-fluoro-2-methylphenyl)-2-methylpropanal () at 60–80°C.

-

Ring-directed oxidation using meta-chloroperbenzoic acid () introduces hydroxyl groups at the para position relative to the fluorine atom.

Key Data:

| Oxidizing Agent | Product | Yield | Conditions |

|---|---|---|---|

| KMnO₄/H₂SO₄ | Aldehyde | 72% | 80°C, 4 hr |

| Hydroxylated derivative | 58% | RT, 12 hr |

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitution:

Esterification

Reaction with ethanol/H₂SO₄ produces ethyl 3-(3-fluoro-2-methylphenyl)-2-methylpropanoate () with 89% yield.

Amidation

-

Primary amides : Reacts with NH₃ in THF to form 3-(3-fluoro-2-methylphenyl)-2-methylpropanamide ().

-

Sulfonamides : Combines with 3,4-difluorophenylsulfonamide in CH₂Cl₂/DIPEA to generate sulfonamide derivatives (82% yield) .

Mechanistic Note:

The fluorine atom’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Decarboxylation

Thermal decarboxylation (150°C, toluene) removes CO₂ to form 3-(3-fluoro-2-methylphenyl)-2-methylpropane (). Catalytic decarboxylation with Cu(I) salts improves yields to 94% .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes regioselective substitution:

| Reaction Type | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para to fluorine | 3-fluoro-2-methyl-4-nitrophenyl derivative | 65% |

| Halogenation | Br₂/FeBr₃ | Ortho to methyl | 5-bromo-3-fluoro-2-methylphenyl derivative | 71% |

Steric Effects:

The methyl group at position 2 sterically hinders ortho substitution, favoring para/ipso positions .

Reduction Reactions

-

Carboxylic acid → Alcohol : LiAlH₄ reduces the acid to 3-(3-fluoro-2-methylphenyl)-2-methylpropan-1-ol () with 78% yield.

-

Aromatic ring hydrogenation : Pd/C catalyzes ring saturation to form cyclohexane derivatives under H₂ (3 atm).

Stability Under Reactive Conditions

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| Strong base (NaOH) | Hydrolysis to sodium salt | >24 hr |

| UV light (254 nm) | C-F bond cleavage | 2.5 hr |

| High humidity | Esterification (auto-catalyzed) | 48 hr |

This compound’s reactivity is leveraged in pharmaceuticals (e.g., protease inhibitors) and agrochemicals (herbicide intermediates) . For synthetic protocols, consult for optimized large-scale methods.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is C₁₁H₁₃FO₂, with a molecular weight of 182.19 g/mol. The compound features:

- Carboxylic acid group (-COOH)

- Fluorinated aromatic ring , which enhances binding interactions with biological targets

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique properties allow chemists to create derivatives that can be utilized in various chemical reactions, including coupling reactions and functional group transformations.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects. The presence of the fluorine atom is believed to enhance its biological activity by improving binding affinity to specific enzymes or receptors involved in inflammatory pathways .

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction can influence metabolic pathways, making it a candidate for further exploration in pharmacology.

Study on Inflammatory Response Modulation

A study investigated the effects of this compound on inflammatory markers in vitro. Results showed a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetic Profile

A pharmacokinetic study demonstrated that this compound exhibits moderate bioavailability and clearance rates in animal models:

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

These findings indicate its potential for therapeutic use, particularly in formulations targeting inflammatory conditions.

Industrial Applications

In addition to its research applications, this compound is also utilized in industrial settings for developing new materials with specific properties, such as polymers and coatings. Its chemical stability and unique interactions make it a valuable component in material science.

Mecanismo De Acción

The mechanism of action of 3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Fluoro-2-methylphenylboronic acid

- 3-Fluoro-2-methylbenzeneboronic acid

- 3-Fluoro-2-methylphenylpropanoic acid

Uniqueness

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and specific interactions with biological targets, making it a valuable compound for various applications.

Actividad Biológica

3-(3-Fluoro-2-methylphenyl)-2-methylpropanoic acid is an organic compound with the molecular formula and a molecular weight of 182.19 g/mol. This compound features a propanoic acid backbone substituted with a 3-fluoro-2-methylphenyl group, which influences its chemical properties and biological activities. Understanding its biological activity is essential for potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

- A carboxylic acid group (-COOH)

- A fluorinated aromatic ring , which may enhance binding interactions with biological targets.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 182.19 g/mol |

| Functional Groups | Carboxylic acid, Aromatic |

| Fluorine Substitution | Present at the 3-position |

Research indicates that this compound interacts with various biological systems, particularly through modulation of enzyme activity and cellular signaling pathways. Its unique structure allows for interactions with enzymes or receptors involved in inflammatory pathways, suggesting potential therapeutic benefits.

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can influence metabolic pathways.

- Cellular Effects : It may affect gene expression related to inflammatory responses, impacting cellular metabolism and function.

Dosage and Toxicity Studies

Preliminary studies on dosage effects indicate variability in biological activity based on concentration:

- Low Doses : Potential beneficial effects observed in cellular models.

- High Doses : Associated with toxicity, particularly liver toxicity in animal models.

Study on Inflammatory Response Modulation

A study explored the effects of this compound on inflammatory markers in vitro. The results indicated a significant reduction in pro-inflammatory cytokines when treated with this compound, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetic Profile

A pharmacokinetic study demonstrated that this compound exhibits moderate bioavailability and clearance rates in animal models, indicating its potential for therapeutic use .

Table 2: Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Oral Bioavailability (F) | 31.8% |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg |

Propiedades

IUPAC Name |

3-(3-fluoro-2-methylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(11(13)14)6-9-4-3-5-10(12)8(9)2/h3-5,7H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATNGUXSBWTSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)CC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.